



# Applications of N-dodecyl-pSar25 in Gene Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | N-dodecyl-pSar25 |           |
| Cat. No.:            | B15591769        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-dodecyl-pSar25** is a specialized lipid conjugate composed of an N-dodecyl (C12) alkyl chain linked to a polysarcosine polymer of 25 repeating units (pSar25). It belongs to a class of polysarcosine-lipids (pSar-lipids) that are gaining significant attention as a superior alternative to polyethylene glycol (PEG)-lipids in the formulation of lipid nanoparticles (LNPs) for gene therapy applications. Polysarcosine, a polypeptoid derived from the endogenous amino acid sarcosine, offers excellent biocompatibility and "stealth" properties that shield nanoparticles from the immune system, similar to PEG. However, pSar-lipids have demonstrated advantages over their PEGylated counterparts, including improved transfection potency and a better safety profile with reduced immunogenicity.[1][2][3][4]

These application notes provide a comprehensive overview of the use of **N-dodecyl-pSar25** in gene therapy, including detailed protocols for the formulation of pSar-LNPs and their application in in vitro and in vivo gene delivery.

## Advantages of Polysarcosine-Lipids in Gene Delivery

Lipid nanoparticles incorporating pSar-lipids, including **N-dodecyl-pSar25**, offer several key advantages for the delivery of genetic material such as mRNA and siRNA:



- Improved Transfection Potency: Studies have shown that LNPs formulated with pSar-lipids can exhibit more robust mRNA transfection potency compared to similar PEGylated LNPs.[1]
  [4]
- Enhanced Safety Profile: pSar-LNPs have been associated with a reduced immunostimulatory response, showing lower proinflammatory cytokine secretion and complement activation compared to PEGylated LNPs.[2] This is particularly crucial for therapies requiring repeated administration.
- Reduced Immunogenicity: A significant drawback of PEGylated lipids is the potential for the
  production of anti-PEG antibodies, which can lead to accelerated blood clearance of the
  nanoparticles upon subsequent doses. Polysarcosine is considered to be non-immunogenic,
  mitigating this risk.[2]
- Tunable Properties: The physicochemical properties of pSar-LNPs, such as particle size, morphology, and internal structure, can be fine-tuned by varying the chain length of the polysarcosine and the lipid anchor.[5]

## Data Presentation: Physicochemical and Biological Properties of pSar-LNPs

The following table summarizes key quantitative data from studies on pSar-LNPs. While specific data for **N-dodecyl-pSar25** is emerging, the table includes data from closely related pSar-lipids to provide a comparative context.



| pSar-<br>Lipid<br>Investig<br>ated | LNP Formula tion Compo nents (Molar Ratios)    | Particle<br>Size<br>(nm) | Polydis<br>persity<br>Index<br>(PDI) | Encaps<br>ulation<br>Efficien<br>cy (%) | In<br>Vitro/In<br>Vivo<br>Model   | Key<br>Finding                                                           | Referen<br>ce |
|------------------------------------|------------------------------------------------|--------------------------|--------------------------------------|-----------------------------------------|-----------------------------------|--------------------------------------------------------------------------|---------------|
| C12<br>bisalkyl<br>amine-<br>pSar  | MC3/DO<br>PE/Chol/<br>pSar<br>(variable)       | ~100-150                 | ~0.1-0.2                             | >90%                                    | Human<br>PBMCs                    | pSar LNPs showed better in vitro activity compare d to PEGylate d LNPs.  | [1]           |
| C14-<br>pSar2k                     | Cationic<br>lipid/DOP<br>E/Chol/p<br>Sar-lipid | ~130                     | <0.2                                 | Not<br>specified                        | Zebrafish<br>embryos<br>(in vivo) | Highest mRNA translatio n in the brain among the tested pSar- lipids.    | [5]           |
| C18-<br>pSar2k                     | Cationic<br>lipid/DOP<br>E/Chol/p<br>Sar-lipid | ~150                     | <0.2                                 | Not<br>specified                        | Zebrafish<br>embryos<br>(in vivo) | Prolonge<br>d<br>circulatio<br>n time<br>compare<br>d to C14-<br>pSar2k. | [5]           |



| DMG-<br>pSar25 | SM-<br>102/DSP<br>C/Chol/D<br>MG-<br>pSar25<br>(50/10/38<br>.5/1.5)   | ~90 | ~0.1 | >95% | C2C12<br>and<br>Hep3B<br>cells | Compara ble or increase d mRNA delivery efficiency compare d to PEG- LNPs.                               | [2][6] |
|----------------|-----------------------------------------------------------------------|-----|------|------|--------------------------------|----------------------------------------------------------------------------------------------------------|--------|
| DMG-<br>pSar25 | ALC-<br>0315/DS<br>PC/Chol/<br>DMG-<br>pSar25<br>(50/10/38<br>.5/1.5) | ~85 | ~0.1 | >95% | Mice (in<br>vivo)              | Exhibited greater mRNA delivery efficiency in vivo compare d to PEG- LNPs with a similar safety profile. | [2][6] |

## **Experimental Protocols**

## Protocol 1: Formulation of N-dodecyl-pSar25 Lipid Nanoparticles for mRNA Delivery

This protocol describes a standard method for formulating pSar-LNPs using a microfluidic mixing device.

#### Materials:

• Ionizable lipid (e.g., DLin-MC3-DMA, SM-102, or ALC-0315)



#### • N-dodecyl-pSar25

- Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine DSPC)
- Cholesterol
- mRNA encoding the gene of interest
- Ethanol (anhydrous, molecular biology grade)
- Citrate buffer (e.g., 50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration system

#### Procedure:

- Lipid Stock Solution Preparation:
  - Prepare a stock solution of the ionizable lipid, N-dodecyl-pSar25, DSPC, and cholesterol in ethanol. A common molar ratio is 50:1.5:10:38.5 (ionizable lipid:N-dodecyl-pSar25:DSPC:cholesterol).
  - The final lipid concentration in the ethanol phase should be between 10-25 mM.
- mRNA Solution Preparation:
  - Dilute the mRNA in the citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1-0.5 mg/mL).
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.



- Set the flow rate ratio of the aqueous to the organic phase (e.g., 3:1).
- Initiate the mixing process to form the LNPs. The rapid mixing of the two solutions leads to the self-assembly of the LNPs with the mRNA encapsulated.
- Buffer Exchange and Concentration:
  - The resulting LNP suspension is in an ethanol/citrate buffer mixture.
  - Perform buffer exchange into PBS (pH 7.4) using either dialysis against PBS overnight at 4°C or a tangential flow filtration system.
  - This step removes the ethanol and raises the pH, resulting in a stable, neutral LNP formulation.
- Sterilization and Characterization:
  - Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter.
  - Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
  - Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
- Storage:
  - Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

### **Protocol 2: In Vitro Transfection of Mammalian Cells**

This protocol outlines the general procedure for transfecting mammalian cells in culture with the formulated pSar-LNPs.

#### Materials:

- N-dodecyl-pSar25 LNPs encapsulating the mRNA of interest
- Mammalian cell line (e.g., HEK293, HeLa, or a cell line relevant to the research)



- Complete cell culture medium
- Assay-specific reagents (e.g., luciferase assay substrate, antibodies for western blotting, or flow cytometry)

#### Procedure:

- · Cell Seeding:
  - The day before transfection, seed the cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency at the time of transfection.

#### Transfection:

- On the day of transfection, dilute the pSar-LNP formulation to the desired final mRNA concentration in fresh, serum-free or complete culture medium. The optimal concentration should be determined empirically but typically ranges from 10 to 500 ng of mRNA per well for a 24-well plate.
- Remove the old medium from the cells and replace it with the medium containing the pSar-LNPs.

#### Incubation:

- Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The incubation time will depend on the gene of interest and the desired time point for analysis.
- Analysis of Gene Expression:
  - After the incubation period, analyze the expression of the delivered gene using an appropriate method:
    - Reporter Genes (e.g., Luciferase, GFP): Measure the signal using a luminometer or fluorescence microscope/plate reader.
    - Therapeutic Proteins: Analyze protein expression by western blotting, ELISA, or flow cytometry.



- Gene Silencing (for siRNA): Assess the knockdown of the target gene at the mRNA level (qRT-PCR) or protein level (western blotting).
- Cell Viability Assay:
  - It is recommended to perform a cell viability assay (e.g., MTT or PrestoBlue) in parallel to assess any potential cytotoxicity of the LNP formulation.

### **Visualizations**

LNP Formulation Workflow





Click to download full resolution via product page

Caption: Workflow for the formulation of pSar-LNPs.

#### Cellular Uptake and Endosomal Escape of pSar-LNPs



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Polysarcosine-based lipid formulations for intracranial delivery of mRNA PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering LNPs with polysarcosine lipids for mRNA delivery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Applications of N-dodecyl-pSar25 in Gene Therapy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591769#applications-of-n-dodecyl-psar25-in-gene-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com